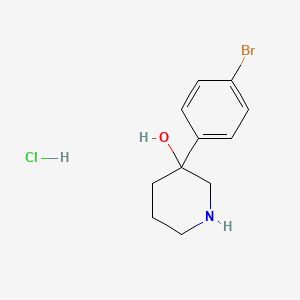

3-(4-Bromophenyl)piperidin-3-ol hydrochloride

Description

3-(4-Bromophenyl)piperidin-3-ol hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at position 3 and a 4-bromophenyl group. Its molecular formula is C₁₁H₁₃BrClNO, with an approximate molecular weight of 290.36 g/mol (calculated). The hydrochloride salt enhances solubility, making it suitable for pharmaceutical research. This compound is primarily utilized as a versatile small-molecule scaffold in drug discovery, leveraging the bromophenyl group for target binding and the hydroxyl group for hydrogen bonding interactions .

Properties

IUPAC Name |

3-(4-bromophenyl)piperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11;/h2-5,13-14H,1,6-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKPIVXLEUTDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=C(C=C2)Br)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride typically involves the reaction of 4-bromobenzaldehyde with piperidine under specific conditions. The reaction is followed by the reduction of the resulting intermediate to obtain the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(4-Bromophenyl)piperidin-3-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as iodosylbenzene to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include iodosylbenzene for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Bromophenyl)piperidin-3-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine/Azetidine Cores

3-(4-Bromophenyl)azetidin-3-ol Hydrochloride

- Molecular Formula: C₉H₁₁BrClNO

- Molecular Weight : 264.54 g/mol

- Key Differences : Replaces the six-membered piperidine ring with a four-membered azetidine ring.

- This compound is also marketed as a scaffold but may exhibit reduced metabolic stability .

4-[(4-Bromophenyl)thio]piperidine Hydrochloride

- Molecular Formula : C₁₁H₁₃BrClNS

- Molecular Weight : 306.65 g/mol

- Key Differences : Substitutes the hydroxyl group with a thioether (-S-) linkage to the bromophenyl group.

- Impact : The thioether group increases lipophilicity (logP) and may enhance membrane permeability. This compound is available in industrial-grade purity (99%) for diverse applications .

Substituent Variations in Piperidine Derivatives

3-Methylpiperidin-4-ol Hydrochloride

- Molecular Formula: C₆H₁₄ClNO

- Molecular Weight : 167.64 g/mol

- Key Differences : Replaces the bromophenyl group with a methyl group and shifts the hydroxyl to position 4.

- This compound has a similarity score of 0.93 to the target molecule, suggesting overlapping synthetic or pharmacological pathways .

3-(2-Methoxyethyl)piperidin-3-ol Hydrochloride

- Molecular Formula: C₈H₁₈ClNO₂

- Molecular Weight : 195.69 g/mol

- Key Differences : Features a methoxyethyl side chain instead of the bromophenyl group.

- Impact : The ether side chain improves water solubility but reduces aromatic interactions critical for target binding .

Biological Activity

3-(4-Bromophenyl)piperidin-3-ol hydrochloride, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a piperidine ring substituted with a 4-bromophenyl group and a hydroxyl group, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound may modulate receptor activities, influencing signaling pathways that affect cellular responses.

- Enzyme Interaction : It can inhibit specific enzymes, leading to altered metabolic processes within cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial effects. A study highlighted its potential against various pathogens, demonstrating a spectrum of activity due to its structural characteristics .

Antiviral Activity

The compound has been evaluated for antiviral properties against several viruses. In vitro studies have shown that derivatives of piperidine compounds can exhibit moderate protection against viruses such as HIV and HSV-1 .

Anticancer Activity

Recent findings suggest that compounds similar to this compound have potential as anticancer agents. For instance, related piperidine derivatives have demonstrated cytotoxic effects on cancer cell lines, including those resistant to traditional therapies .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study : A study evaluating the effects of similar piperidine compounds on A549 human lung adenocarcinoma cells reported an IC50 value of 6.13 µM for one derivative, indicating significant anticancer potential through apoptosis induction .

- Antiviral Evaluation : In another study, derivatives were synthesized and screened for antiviral activity against HIV and other viruses. The findings suggested that modifications in the piperidine structure could enhance efficacy against specific viral targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-(4-bromophenyl)piperidin-3-ol hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution or Suzuki-Miyaura coupling to introduce the 4-bromophenyl group to the piperidine scaffold. For enantiomeric control, chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric catalysis (e.g., Jacobsen epoxidation for precursor intermediates) is recommended. Post-synthesis, chiral HPLC (e.g., Chiralpak® IA/IB columns) can validate enantiopurity .

Q. How can researchers characterize the structural and stereochemical identity of this compound?

- Methodological Answer :

- NMR : Analyze coupling constants (e.g., ) in H-NMR to confirm the hydroxyl group’s equatorial/axial orientation on the piperidine ring.

- XRD : Single-crystal X-ray diffraction resolves absolute stereochemistry and hydrogen-bonding patterns in crystalline forms .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] at m/z 276.59 for CHBrN·HCl) .

Q. What are critical considerations for ensuring compound stability during storage?

- Methodological Answer : Store under inert atmosphere (argon) at -20°C to prevent oxidation of the hydroxyl group. Use amber vials to avoid photodegradation of the bromophenyl moiety. Purity (>95%) and moisture control (<0.1% HO) are critical, as per reagent catalog recommendations .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer :

- Experimental Design : Perform systematic solubility studies (e.g., shake-flask method) in buffered aqueous solutions (pH 1–7.4) and polar aprotic solvents (DMSO, DMF).

- Data Analysis : Use Hansen solubility parameters to model discrepancies. Conflicting data may arise from polymorphism; differential scanning calorimetry (DSC) can identify metastable crystalline forms .

Q. What in vitro assays are suitable for probing its biological activity, given structural analogs’ roles in Hedgehog signaling?

- Methodological Answer :

- Targeted Assays : Test inhibition of Smoothened (Smo) receptor activity using Gli-luciferase reporter assays in NIH/3T3 cells, referencing SMANT hydrochloride (a related Smo antagonist) as a positive control .

- SAR Studies : Modify the bromophenyl or hydroxyl groups and compare IC values to establish structure-activity relationships .

Q. How can researchers address challenges in synthesizing acid addition salts or polymorphs of this compound?

- Methodological Answer :

- Salt Screening : Use counterions like HCl, HBr, or phosphate in solvent-mediated crystallization trials. Monitor pH and supersaturation levels to favor specific salt forms .

- Polymorph Control : Vary cooling rates during crystallization (e.g., rapid vs. slow) and characterize outcomes via PXRD and FTIR. Patent data on similar piperidine salts suggest that HCl forms are often more stable .

Q. What analytical methods are recommended for detecting decomposition products under stressed conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (0.1M HCl/NaOH).

- Analysis : UPLC-MS with charged aerosol detection (CAD) identifies degradation products (e.g., debromination or hydroxyl group oxidation). Compare retention times and fragmentation patterns to synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.